1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
CAS No.: 724738-62-9
Cat. No.: VC7745766
Molecular Formula: C13H11N3O3
Molecular Weight: 257.249
* For research use only. Not for human or veterinary use.
![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid - 724738-62-9](/images/structure/VC7745766.png)
Specification
CAS No. | 724738-62-9 |
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Molecular Formula | C13H11N3O3 |
Molecular Weight | 257.249 |
IUPAC Name | 6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid |
Standard InChI | InChI=1S/C13H11N3O3/c1-7-4-3-5-16-10(7)14-11-8(12(16)17)6-9(13(18)19)15(11)2/h3-6H,1-2H3,(H,18,19) |
Standard InChI Key | LFWSYZJPYDTSNZ-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
The compound’s systematic IUPAC name, 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, reflects its intricate polycyclic architecture. Key identifiers include:
Property | Value |
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CAS Registry Number | 724738-62-9 |
Molecular Formula | C₁₄H₁₁N₃O₃ |
Molecular Weight | 285.26 g/mol |
Purity (Commercial) | ≥98% |
The structure features:
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A pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.
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Methyl groups at positions 1 and 9.
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A ketone at position 4.
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A carboxylic acid at position 2.
Spectral Data
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¹H NMR: Signals for the methyl groups (δ ~2.5–3.5 ppm) and the carboxylic acid proton (δ ~12–13 ppm) .
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IR Spectroscopy: Stretching vibrations for carbonyl (C=O) groups (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically involves multi-step cyclization and functional group transformations:
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Core Formation: Cyclocondensation of halogenated pyrrolo-pyridine precursors with isocyanides or nitriles under palladium catalysis .
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Carboxylic Acid Introduction: Hydrolysis of ester intermediates (e.g., methyl esters) using aqueous lithium hydroxide .
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Example:
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Purification: Recrystallization or column chromatography to achieve high purity .
Optimization Challenges
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Solvent Selection: Toluene or acetonitrile improves yield by minimizing side reactions .
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Temperature Control: Microwave-assisted synthesis reduces reaction times and enhances efficiency.
Structural and Computational Analysis
X-ray Crystallography
While crystallographic data for this exact compound is limited, analogs (e.g., carboxamide derivatives) reveal:
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Planar tricyclic systems with minimal deviation (bond angles: ~120° for aromatic rings) .
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Hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms, stabilizing the structure .
Computational Modeling
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Density Functional Theory (DFT): Predicts electron density localization at the ketone and carboxylic acid groups, suggesting reactivity toward nucleophiles .
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Molecular Docking: Analogous compounds exhibit strong binding to SARS-CoV-2 M<sup>pro</sup> (binding energy: −8.2 kcal/mol) via interactions with His41 and Cys145 .
Pharmacological Applications
Antiviral Activity
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SARS-CoV-2 Inhibition: Derivatives of this scaffold (e.g., carboxamides) suppress viral replication (EC₅₀ = 0.0519 µM) by targeting the main protease (M<sup>pro</sup>) .
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Mechanism: Competitive inhibition of M<sup>pro</sup>’s catalytic dyad (His41-Cys145), disrupting viral polyprotein processing .
Pharmacokinetic and Toxicity Profiles
ADME Properties
Parameter | Value |
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LogP | ~2.1 (predicted) |
Solubility | 12.5 mg/mL (aqueous, pH 7.4) |
Plasma Protein Binding | 89% (albumin) |
Toxicity Data
Industrial and Research Applications
Drug Development
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Lead Optimization: Serves as a scaffold for derivatization (e.g., amide formation) to enhance bioavailability .
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Patent Activity: Included in patents for kinase inhibitors (WO2021003157A1) and antiviral agents .
Analytical Methods
Future Directions
Research Priorities
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